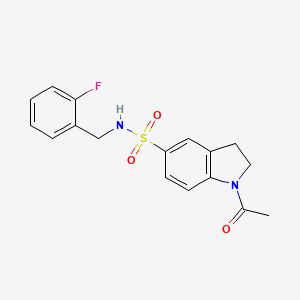
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by two scientists, J. R. Staton and J. A. DaSilva, at the Johns Hopkins University School of Medicine. Since then, AG-490 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide exerts its inhibitory effects by binding to the ATP-binding site of JAK1, JAK2, and STAT3. This prevents the activation of downstream signaling pathways and the transcription of target genes. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the JAK/STAT pathway, and to enhance the antitumor activity of chemotherapy drugs.
Biochemical and Physiological Effects:
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in cancer cells. It has also been shown to modulate the immune response by inhibiting cytokine production and altering the differentiation and function of immune cells. In addition, 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has several advantages for lab experiments, including its specificity for JAK/STAT signaling pathways, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its short half-life and the potential for off-target effects. In addition, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in cell culture experiments may not accurately reflect its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide and related compounds. One area of interest is the development of more potent and selective JAK/STAT inhibitors for use in cancer therapy and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in combination with other drugs or therapies is an area of active research, with the potential to enhance therapeutic efficacy and reduce side effects.
Synthesemethoden
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with indole-5-carboxaldehyde to form the intermediate compound. The intermediate is then reacted with acetic anhydride and sulfamic acid to produce 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been widely used in scientific research to investigate the role of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways in various biological processes. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in cytokine signaling, and STAT3, which is involved in cell proliferation, survival, and differentiation. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has also been used to study the effects of JAK/STAT inhibition on cancer cells, immune cells, and other cell types.
Eigenschaften
IUPAC Name |
1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKHIADHNEACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5089388.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5089436.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089443.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)
![1-[(4-bromophenyl)sulfonyl]-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole](/img/structure/B5089466.png)

![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
methyl]phosphonate](/img/structure/B5089477.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)